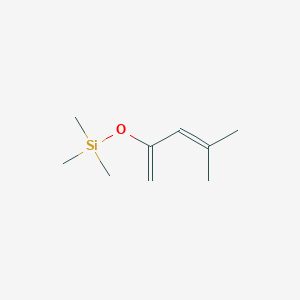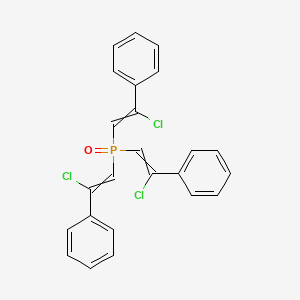
Phosphine oxide, tris(2-chloro-2-phenylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is a chemical compound with the molecular formula C24H18Cl3OP and a molecular weight of 459.739 g/mol . This compound is part of the broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications.
Métodos De Preparación
The synthesis of phosphine oxide, tris(2-chloro-2-phenylethenyl)- typically involves the reaction of tris(2-chloro-2-phenylethenyl)phosphine with an oxidizing agent. One common method is the oxidation of the corresponding phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphine oxide, tris(2-chloro-2-phenylethenyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparación Con Compuestos Similares
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- can be compared with other similar compounds such as:
Tris(2-carbamoylmethoxyphenyl)phosphine oxide: Known for its use as a ligand in coordination chemistry and its ability to form strong complexes with metal ions.
Tris(2-hydroxyphenyl)phosphine oxide: Used in similar applications but with different reactivity and complexation properties.
Tris(2-pyridylmethoxy)phenylphosphine oxide: Notable for its coordination properties and use in synthesizing complexes with lanthanum and uranyl cations.
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is unique due to its specific substituents, which influence its reactivity and the types of complexes it can form.
Propiedades
Número CAS |
20435-08-9 |
|---|---|
Fórmula molecular |
C24H18Cl3OP |
Peso molecular |
459.7 g/mol |
Nombre IUPAC |
[2-bis(2-chloro-2-phenylethenyl)phosphoryl-1-chloroethenyl]benzene |
InChI |
InChI=1S/C24H18Cl3OP/c25-22(19-10-4-1-5-11-19)16-29(28,17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21/h1-18H |
Clave InChI |
ZGFJDJRXIZBZJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)C=C(C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


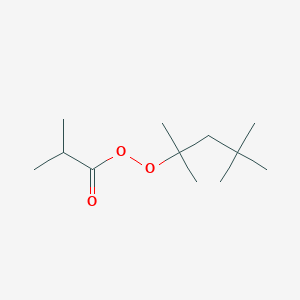

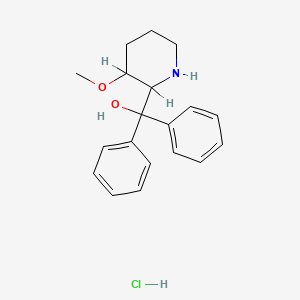
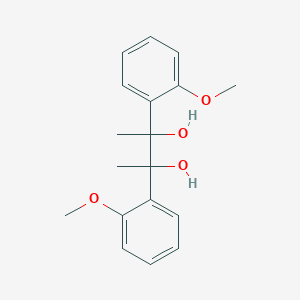
![[2-(Dibenzylamino)ethyl]phosphonic acid](/img/structure/B14712984.png)

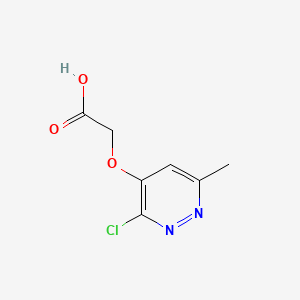
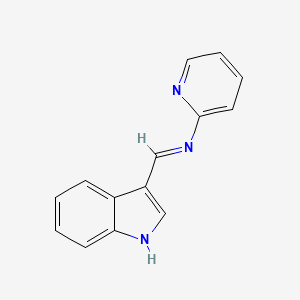


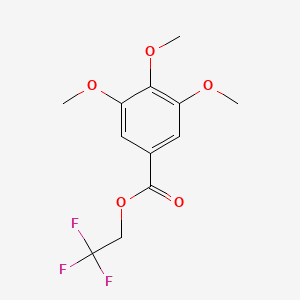

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
